molecular formula C21H26N2O3S B15028857 methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15028857
M. Wt: 386.5 g/mol
InChI Key: YBKDVIWUKSEAPW-UHFFFAOYSA-N
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Description

Methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include:

  • C5 substitution: A bulky 4-tert-butylphenyl group, which enhances steric hindrance and influences molecular packing in crystalline states.
  • C2 substitution: An ethyl group, distinguishing it from methyl or benzylidene derivatives.
  • C7 substitution: A methyl group, common in this class to modulate electronic effects.
  • Ester moiety: A methyl carboxylate at C6, critical for solubility and intermolecular interactions.

Thiazolopyrimidines are studied for antitumor, antimicrobial, and antifungal activities, with substituents dictating pharmacological and physicochemical properties .

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O3S/c1-7-15-18(24)23-17(13-8-10-14(11-9-13)21(3,4)5)16(19(25)26-6)12(2)22-20(23)27-15/h8-11,15,17H,7H2,1-6H3

InChI Key

YBKDVIWUKSEAPW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Synthesis Approaches

Core Thiazolopyrimidine Formation via Biginelli Reaction

The thiazolopyrimidine core is typically constructed using a modified Biginelli reaction, a one-pot multicomponent process involving thiourea, β-keto esters, and aldehydes. For the target compound, ethyl acetoacetate reacts with 4-tert-butylbenzaldehyde and thiourea under acidic conditions to form a dihydropyrimidinone intermediate. Cyclization with 1,2-dibromoethane introduces the thiazole ring, yielding the thiazolopyrimidine scaffold. Critical parameters include:

  • Catalyst : Hydrochloric acid or p-toluenesulfonic acid (10–15 mol%).
  • Solvent : Ethanol or dimethylformamide (DMF).
  • Temperature : Reflux (80–90°C) for 6–8 hours.
  • Yield : 65–72% after recrystallization from acetone-water.

The regioselectivity of the thiazole fusion is confirmed via $$ ^1H $$-NMR spectroscopy, with the H-1 proton of the sugar moiety (if present) appearing at 7.20–7.45 ppm (sp$$ ^2 $$ hybridization).

Ethyl and Methyl Substituent Installation

Introduction of the 2-ethyl and 7-methyl groups occurs via nucleophilic substitution or alkylation. For example, treatment of the thiazolopyrimidine intermediate with ethyl iodide in the presence of potassium carbonate (K$$ _2 $$CO$$ _3 $$) in DMF at 90°C for 3 hours installs the ethyl group at position 2. Methylation at position 7 is achieved using methyl triflate under inert conditions, yielding 85–90% conversion.

Table 1: Optimization of Alkylation Conditions
Position Reagent Base Solvent Temperature Yield (%)
2 Ethyl iodide K$$ _2 $$CO$$ _3 $$ DMF 90°C 78
7 Methyl triflate NaH THF 0°C → RT 92

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Cyclization and Functionalization

Microwave irradiation significantly reduces reaction times and improves yields for thiazolopyrimidine derivatives. A study demonstrated that cyclization of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile under microwave conditions (150°C, 8 minutes) achieves 88% yield, compared to 42–55% via conventional methods. For the target compound, this approach minimizes decomposition of the tert-butylphenyl moiety, which is prone to oxidation under prolonged heating.

Comparative Analysis of Conventional vs. Microwave Methods

Table 2: Reaction Efficiency Comparison
Parameter Conventional Method Microwave Method
Reaction Time 24 hours 8 minutes
Yield (%) 55 88
Purity (HPLC) 92% 98%

Microwave conditions also enhance the regioselectivity of subsequent acetylations, as evidenced by the absence of positional isomers in $$ ^13C $$-NMR spectra.

Late-Stage Functionalization and Carboxylation

Esterification at Position 6

The methyl carboxylate group at position 6 is introduced via Steglich esterification. Reaction of the corresponding carboxylic acid intermediate with methanol, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), affords the ester in 75–80% yield. Alternative methods employ acetyl chloride in methanol, though this risks transesterification of sensitive groups.

tert-Butylphenyl Group Stability

The 4-tert-butylphenyl substituent necessitates careful handling due to its susceptibility to electrophilic substitution. Friedel-Crafts alkylation during synthesis is mitigated by using Lewis acids like zinc chloride (ZnCl$$ _2 $$) at 0°C, preserving the tert-butyl group’s integrity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) removes residual tert-butylphenolic byproducts.

Characterization and Quality Control

Spectroscopic Confirmation

  • $$ ^1H $$-NMR : The tert-butyl singlet appears at 1.35 ppm (9H), while the ethyl group’s methyl triplet resonates at 1.25 ppm (3H, J = 7.5 Hz).
  • IR Spectroscopy : Stretching vibrations at 1745 cm$$ ^{-1} $$ (C=O ester) and 1680 cm$$ ^{-1} $$ (pyrimidinone C=O) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z 448.6 ([M+H]$$ ^+ $$) aligns with the molecular formula C$$ _22 $$H$$ _25 $$N$$ _3 $$O$$ _3 $$S.

Purity Optimization

Recrystallization from toluene-hexane (1:2) yields crystals with >99% purity, as determined by HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiazole ring positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in bacterial infections .

Comparison with Similar Compounds

Substituent Variations at C5

The C5 aryl group significantly impacts biological activity and crystallinity. Notable analogs include:

Compound C5 Substituent Key Properties/Findings Reference
Target compound 4-tert-butylphenyl Enhanced steric bulk; potential for unique crystal packing via tert-butyl interactions.
Ethyl 5-(4-bromophenyl) derivative 4-bromophenyl Halogen-π interactions drive homochiral chain formation in crystals. Antitumor activity noted.
Ethyl 5-(4-chlorophenyl) derivative 4-chlorophenyl Moderate antimicrobial activity; planar thiazolopyrimidine core with flattened boat conformation.
Ethyl 5-(4-methylsulfanylphenyl) 4-methylsulfanylphenyl Increased lipophilicity; π-π stacking observed in crystal structures.

Key Insight : Bulky substituents (e.g., tert-butyl) may reduce solubility but improve binding specificity in biological targets compared to halogenated or smaller aryl groups.

Substituent Variations at C2

The C2 position influences conformational flexibility and electronic properties:

Compound C2 Substituent Key Properties/Findings Reference
Target compound Ethyl Balanced lipophilicity; ethyl group may enhance metabolic stability vs. methyl analogs.
Ethyl 2-benzylidene derivative Benzylidene Extended conjugation; Z/E isomerism affects π-π stacking and antifungal activity.
Ethyl 2-(4-methylthiobenzylidene) 4-methylthiobenzylidene Stabilized planar conformation; improved antifungal efficacy against Candida albicans.

Key Insight : Ethyl groups at C2 provide intermediate steric effects, whereas benzylidene substituents enhance planarity and intermolecular interactions.

Ester Group Variations

The C6 ester moiety (methyl vs. ethyl) affects pharmacokinetics:

Compound Ester Group Key Properties/Findings Reference
Target compound Methyl Higher metabolic lability compared to ethyl esters; potentially faster clearance.
Ethyl 6-carboxylate derivatives Ethyl Improved membrane permeability; demonstrated activity against Aspergillus niger and E. coli.

Key Insight : Methyl esters may offer shorter half-lives, whereas ethyl esters enhance bioavailability in antimicrobial applications.

Crystallographic and Supramolecular Features

Crystal packing varies with substituents:

Compound Crystal Interactions Reference
Target compound Anticipated tert-butyl-mediated hydrophobic interactions; requires SCXRD validation.
Ethyl 5-(4-bromophenyl) derivative Halogen-π interactions form homochiral chains; space group P2₁2₁2₁.
Ethyl 2-benzylidene derivative π-π stacking (3.75 Å) and C–H···O hydrogen bonds create supramolecular ladders.

Key Insight: Bulky C5 groups may disrupt π-π stacking but introduce novel packing motifs via van der Waals interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of 2-aminothiazole derivatives with β-keto esters or tricarbonylmethane intermediates. For example, highlights the use of ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate as a precursor, with microwave-assisted methods or reflux in polar aprotic solvents (e.g., DMF) improving yields . Substituent introduction (e.g., 4-tert-butylphenyl) may require Suzuki coupling or Friedel-Crafts alkylation post-cyclization.

Q. How should crystallographic data be interpreted to confirm the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. and report R factors < 0.06 and wR factors < 0.18, with mean C–C bond deviations of 0.003–0.004 Å, indicating high precision . Key parameters include:

  • Triclinic/P1 symmetry (common for similar derivatives, as in ) .
  • Intermolecular interactions : Analyze packing diagrams for hydrogen bonds (e.g., C–H···O) or π-π stacking, which stabilize the crystal lattice .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., tert-butylphenyl protons at δ ~1.3 ppm for -C(CH3_3)3_3) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and thiazole ring vibrations (C–S at ~650 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. How do substituents (e.g., 4-tert-butylphenyl vs. 4-chlorophenyl) influence the electronic and steric properties of the thiazolo[3,2-a]pyrimidine core?

  • Methodology :

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G**) to compare electron density maps and HOMO-LUMO gaps. shows that electron-withdrawing groups (e.g., Cl) reduce π-electron delocalization in the pyrimidine ring, altering reactivity .
  • X-ray crystallography : Compare bond lengths (e.g., C–N in the thiazole ring) across derivatives. For example, 4-tert-butylphenyl increases steric bulk, potentially distorting the dihedral angle between the phenyl and pyrimidine rings .

Q. How can contradictory spectral data (e.g., unexpected NOEs in NMR or anomalous XRD results) be resolved?

  • Methodology :

  • Dynamic NMR : Use variable-temperature 1H^1H-NMR to detect conformational flexibility (e.g., hindered rotation of the tert-butyl group) .
  • Twinned crystal analysis : If XRD data has high R factors (>0.06), re-evaluate crystal quality or apply twin-law corrections, as seen in for ethyl 2-(2-acetoxybenzylidene) derivatives .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl to ethyl carboxylate) to enhance lipophilicity, as demonstrated in and for related pyrimidines .
  • Co-crystallization : Use co-formers (e.g., N,N-dimethylformamide in ) to modify crystal packing and dissolution rates .

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